A Technical Guide to Benzyl 3-(ethylamino)piperidine-1-carboxylate
A Technical Guide to Benzyl 3-(ethylamino)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of Benzyl 3-(ethylamino)piperidine-1-carboxylate, a key heterocyclic building block in medicinal chemistry. The guide covers its chemical identity, including its definitive CAS Number, physicochemical properties, and structural details. Furthermore, it delves into established synthetic and purification protocols, analytical characterization techniques, and its significant applications as a versatile intermediate in the development of novel therapeutic agents. Safety, handling, and storage considerations are also discussed to ensure its proper use in a laboratory setting. This guide is intended to serve as a critical resource for scientists engaged in pharmaceutical research and development.
Chemical Identity and Core Properties
Benzyl 3-(ethylamino)piperidine-1-carboxylate is a disubstituted piperidine derivative. The piperidine ring is a saturated six-membered heterocycle containing one nitrogen atom, which is a highly privileged scaffold in medicinal chemistry due to its metabolic stability and ability to modulate physicochemical properties.[1] The structure features a benzyl carbamate protecting group on the piperidine nitrogen and an ethylamino substituent at the 3-position, making it a chiral center.
The definitive Chemical Abstracts Service (CAS) number for this compound is 1131594-94-9 .[2] This identifier is crucial for unambiguous database searching and regulatory compliance.
Table 1: Physicochemical and Structural Properties
| Property | Value | Source |
| CAS Number | 1131594-94-9 | [2] |
| Molecular Formula | C15H22N2O2 | [2] |
| Molecular Weight | 262.35 g/mol | Calculated |
| IUPAC Name | Benzyl 3-(ethylamino)piperidine-1-carboxylate | N/A |
| Synonyms | 1-Piperidinecarboxylic acid, 3-(ethylamino)-, phenylmethyl ester | N/A |
| Purity | Typically ≥95% | [2] |
Synthesis and Quality Control
The synthesis of Benzyl 3-(ethylamino)piperidine-1-carboxylate is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and logical synthetic approach involves the reductive amination of a suitable precursor.
General Synthetic Workflow
The causality behind this synthetic strategy lies in the robust and well-established nature of reductive amination for forming carbon-nitrogen bonds. The use of a benzyl carbamate (Cbz) protecting group for the piperidine nitrogen is a deliberate choice. The Cbz group is stable under a wide range of reaction conditions but can be readily removed via catalytic hydrogenation, a clean and efficient deprotection method that is highly compatible with many other functional groups.
Caption: General workflow for the synthesis and purification of the target compound.
Detailed Experimental Protocol (Exemplary)
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Reaction Setup: To a solution of benzyl 3-oxopiperidine-1-carboxylate (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add ethylamine (1.5-2.0 equiv.). The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.
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Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) is added portion-wise to the reaction mixture. This specific reducing agent is chosen because it is mild and selective for imines in the presence of other carbonyls, minimizing side reactions. The reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by flash column chromatography on silica gel, using a gradient elution system (e.g., ethyl acetate in hexanes) to isolate the pure product.
Self-Validating Quality Control
A robust protocol includes self-validating checkpoints. Purity is assessed post-purification via High-Performance Liquid Chromatography (HPLC), which should show a single major peak. The identity of the compound is unequivocally confirmed by:
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¹H NMR & ¹³C NMR: To confirm the chemical structure and the presence of all expected protons and carbons.
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Mass Spectrometry (MS): To verify the correct molecular weight (m/z [M+H]⁺).
Applications in Drug Discovery and Development
The N-benzyl piperidine structural motif is a cornerstone in medicinal chemistry, valued for its structural flexibility and three-dimensional nature, which allows for crucial interactions with biological targets.[3] Benzyl 3-(ethylamino)piperidine-1-carboxylate serves as a versatile intermediate for introducing a substituted piperidine core into more complex molecules.
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Scaffold for Library Synthesis: This compound is an ideal starting point for creating libraries of novel compounds for high-throughput screening. The secondary amine provides a reactive handle for further functionalization (e.g., acylation, alkylation, sulfonylation), allowing for the rapid generation of diverse molecular architectures.
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Intermediate for Targeted Therapeutics: Piperidine-containing drugs are prevalent in therapies targeting the central nervous system (CNS), cancer, and infectious diseases.[1] This specific intermediate is a precursor for synthesizing compounds where the substituted piperidine ring is essential for biological activity, potentially by orienting other pharmacophoric groups correctly within a protein's binding pocket. For instance, related N-benzyl-piperidine structures are key intermediates in the synthesis of certain fluoroquinolone antibacterial drugs.[4]
Caption: Role as an intermediate in a multi-step drug synthesis pathway.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be strictly followed. While a specific Material Safety Data Sheet (MSDS) for this exact compound is not publicly available, data from structurally similar compounds can provide guidance.
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Handling: Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any potential vapors or aerosols.[5] Avoid contact with skin and eyes.[5]
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Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials.[6]
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Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. This typically involves disposal as hazardous waste through a licensed company.[7]
Conclusion
Benzyl 3-(ethylamino)piperidine-1-carboxylate, identified by CAS number 1131594-94-9, is a valuable and versatile chemical intermediate. Its synthesis is achievable through established organic chemistry reactions, and its structure allows for diverse modifications, making it a powerful tool in the arsenal of medicinal chemists. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the pursuit of novel pharmaceutical agents.
References
-
Pharmaffiliates. Benzyl (3R,4S)-3-acetyl-4-ethylpyrrolidine-1-carboxylate. Available from: [Link]
-
IndiaMART. Methyl 1-Benzyl-Piperidine-3-Carboxylate. Available from: [Link]
-
PubChem. Benzyl 3-(furan-2-yl)piperidine-1-carboxylate. Available from: [Link]
- Google Patents. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
-
PubChem. Benzyl piperazine-1-carboxylate. Available from: [Link]
-
ResearchGate. A Facile Synthesis of 3-(Substituted benzyl)piperidines. Available from: [Link]
-
PubMed. N-Benzyl piperidine Fragment in Drug Discovery. Available from: [Link]
-
Capot Chemical. MSDS of benzyl (3S)-3-(aminomethyl)piperidine-1-carboxylate. Available from: [Link]
-
PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available from: [Link]
-
Frontiers in Pharmacology. Piperazine-Derived α1D/1A Antagonist...Induces Apoptosis in Benign Prostatic Hyperplasia.... Available from: [Link]
-
RSC Medicinal Chemistry. Ethyl 1-cyclopropyl-8-methyl-6-nitro-4-oxo-7-[(2-piperidin-1- ylethyl)amino]-1,4-dihydroquinoline-3-carboxylate. Available from: [Link]
-
PubMed Central. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Available from: [Link]
-
Beilstein Journals. Supporting Information for Synthesis of 3-aminocoumarin-N-benzylpyridinium conjugates.... Available from: [Link]
-
PubMed. Novel N-(3-carboxyl-9-benzyl-beta-carboline-1-yl)ethylamino acids: synthesis, anti-tumor evaluation.... Available from: [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
- 5. jwpharmlab.com [jwpharmlab.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. capotchem.com [capotchem.com]

